1-(4-Aminocyclohexyl)ethan-1-one
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Overview
Description
1-(4-Aminocyclohexyl)ethan-1-one is an organic compound with the molecular formula C8H15NO and a molecular weight of 141.21 g/mol . This compound is characterized by the presence of an amino group attached to a cyclohexyl ring, which is further connected to an ethanone group. It is primarily used in research and development settings and is not intended for human or veterinary use .
Preparation Methods
Chemical Reactions Analysis
1-(4-Aminocyclohexyl)ethan-1-one undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(4-Aminocyclohexyl)ethan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, including drug design and development.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-Aminocyclohexyl)ethan-1-one involves its interaction with various molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the ethanone group can participate in nucleophilic addition reactions. These interactions can affect enzyme activity, receptor binding, and other cellular processes .
Comparison with Similar Compounds
1-(4-Aminocyclohexyl)ethan-1-one can be compared with other similar compounds, such as:
1-(trans-4-Aminocyclohexyl)ethanone: Similar structure but different stereochemistry.
1-((1R,2S)-2-Aminocyclohexyl)ethan-1-one hydrochloride: Contains a hydrochloride salt form, which can affect its solubility and reactivity.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound for various research applications.
Properties
IUPAC Name |
1-(4-aminocyclohexyl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c1-6(10)7-2-4-8(9)5-3-7/h7-8H,2-5,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAWDEBHBRYAASY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CCC(CC1)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701298916 |
Source
|
Record name | 1-(cis-4-Aminocyclohexyl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701298916 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
856758-78-6 |
Source
|
Record name | 1-(cis-4-Aminocyclohexyl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701298916 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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